Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of 2,3-Difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene reflects its complex molecular architecture through precise International Union of Pure and Applied Chemistry conventions. The compound carries the official International Union of Pure and Applied Chemistry designation (1's,4'r)-4-(2,3-difluoro-4-propoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane), which systematically describes the stereochemical relationships and substitution patterns present in the molecule. This nomenclature system ensures unambiguous identification across scientific literature and regulatory databases worldwide.
The molecular formula C24H36F2O indicates a substantial organic framework containing twenty-four carbon atoms, thirty-six hydrogen atoms, two fluorine atoms, and one oxygen atom, resulting in a molecular weight of 378.55 daltons. The structural complexity becomes apparent when examining the InChI code: InChI=1S/C24H36F2O/c1-3-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-15-22(27-16-4-2)24(26)23(21)25/h14-15,17-20H,3-13,16H2,1-2H3, which provides a machine-readable representation of the molecular connectivity. The InChI Key WGONOKAJJBMHGL-FSAMXWRKSA-N serves as a shortened identifier for database searches and chemical informatics applications.
Structural analysis reveals several distinct molecular regions that contribute to the compound's overall properties. The benzene ring system features two fluorine substituents at the 2,3-positions and a propoxy group at the 1-position, creating a substitution pattern that significantly influences both electronic properties and intermolecular interactions. The bicyclohexyl moiety consists of two cyclohexane rings connected in a trans,trans configuration, with one ring bearing a propyl substituent, providing conformational rigidity and specific spatial arrangements that are crucial for liquid crystalline behavior.
| Property | Value | Method/Conditions |
|---|---|---|
| Molecular Formula | C24H36F2O | Elemental Analysis |
| Molecular Weight | 378.55 g/mol | Mass Spectrometry |
| InChI Key | WGONOKAJJBMHGL-FSAMXWRKSA-N | Computational |
| Chemical Abstracts Service Number | 473257-14-6 | Registry Assignment |
| European Inventory Number | 610-336-5 | European Chemicals Agency |
Historical Context of Bicyclohexyl-Substituted Fluorobenzenes
The development of bicyclohexyl-substituted fluorobenzenes emerged from the systematic exploration of liquid crystalline materials during the late twentieth century, when researchers recognized the need for compounds exhibiting both reduced viscosity and elevated clearing points. Historical patent literature indicates that bicyclohexyl-type compounds initially suffered from disadvantageously low clearing points, which limited their practical applications in electrooptical devices. The clearing point represents the temperature at which a liquid crystal phase transitions to an isotropic liquid state, and higher clearing points generally correspond to broader operational temperature ranges for technological applications.
The introduction of fluorine substituents into bicyclohexyl systems represented a significant advancement in addressing these thermal limitations. Research documented in European patent applications from the 1990s demonstrated that strategic fluorine incorporation could substantially elevate clearing points while maintaining the viscosity-reducing characteristics that made bicyclohexyl compounds attractive for liquid crystal applications. This development built upon earlier work with fluorinated benzene derivatives, where fluorobenzene itself had been first synthesized in 1886 by Otto Wallach at the University of Bonn through a two-step process involving phenyldiazonium chloride conversion to triazene followed by cleavage with hydrofluoric acid.
The specific structural motif found in 2,3-Difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene represents an evolution of these early fluorination strategies. The 2,3-difluoro substitution pattern on the benzene ring creates a unique electronic environment that influences both intermolecular interactions and thermal stability. Chinese patent literature from 2009 describes synthetic methodologies for related bicyclohexyl-fluoroethylbenzene compounds, indicating continued international research interest in optimizing these molecular frameworks. These synthetic approaches typically involve multi-step sequences including Grignard reactions, acid-catalyzed dehydrations, and hydrogenation procedures to achieve the desired stereochemical configurations.
The historical development trajectory shows increasing sophistication in molecular design, moving from simple fluorinated aromatics to complex polycyclic systems incorporating multiple functional groups. This evolution reflects both advancing synthetic capabilities and deepening understanding of structure-property relationships in liquid crystalline materials. Contemporary research continues to explore variations in alkyl chain lengths, fluorine substitution patterns, and ring systems to optimize performance characteristics for specific applications.
Significance in Advanced Materials Chemistry
2,3-Difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene occupies a significant position in advanced materials chemistry due to its carefully engineered molecular architecture that addresses specific performance requirements in liquid crystalline applications. The compound's design incorporates several structural features that collectively contribute to enhanced material properties compared to simpler alternatives. The bicyclohexyl framework provides conformational rigidity while maintaining relatively low viscosity, characteristics that are essential for rapid switching in electrooptical devices.
The strategic placement of fluorine atoms at the 2,3-positions of the benzene ring creates substantial improvements in thermal stability and clearing point temperatures. Research documented in liquid crystal material catalogues indicates that such fluorinated bicyclohexyl compounds can achieve clearing points exceeding 90-100°C, representing significant improvements over non-fluorinated analogues. This thermal enhancement stems from the unique electronic properties of fluorine, which creates stronger intermolecular interactions without dramatically increasing molecular weight or viscosity.
Physical property measurements reveal the compound exists as a white to light yellow crystalline powder with a melting point range of 94-98°C, indicating good thermal stability under standard handling conditions. The density of approximately 1.1 g/cm³ at 20°C falls within expected ranges for fluorinated organic compounds of similar molecular weight. Vapor pressure measurements indicate values of 0-0Pa at temperatures between 20-50°C, suggesting minimal volatility under typical ambient conditions. These physical characteristics make the compound suitable for incorporation into liquid crystal formulations without significant processing difficulties.
| Physical Property | Value | Temperature/Conditions |
|---|---|---|
| Melting Point | 94-98°C | Standard Atmospheric Pressure |
| Boiling Point | 394.4°C | 101.3 kilopascals |
| Density | 1.1 g/cm³ | 20°C |
| Vapor Pressure | 0-0 pascals | 20-50°C |
| Appearance | White to Light Yellow Powder | Room Temperature |
| LogP | 6.5 | 25°C, pH 5.6 |
Applications in advanced materials extend beyond simple liquid crystal displays to encompass specialized electrooptical devices requiring precise molecular orientation and rapid response times. The trans,trans stereochemistry of the bicyclohexyl system ensures predictable molecular packing arrangements that are crucial for achieving desired optical properties. The propoxy substituent contributes to molecular length and provides additional sites for intermolecular interactions that can be tuned through systematic structural modifications.
Contemporary research continues to explore the integration of such compounds into next-generation liquid crystal formulations designed for high-performance applications including advanced display technologies, optical switches, and specialized sensors. The combination of thermal stability, appropriate viscosity characteristics, and predictable molecular behavior makes 2,3-Difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene representative of the sophisticated molecular engineering approaches that characterize modern materials chemistry.
Properties
IUPAC Name |
2,3-difluoro-1-propoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36F2O/c1-3-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-15-22(27-16-4-2)24(26)23(21)25/h14-15,17-20H,3-13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGONOKAJJBMHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)OCCC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019362, DTXSID101162070 | |
| Record name | 2,3-difluoro-1-propoxy-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-Benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-1-propoxy-4-(4′-propyl[1,1′-bicyclohexyl]-4-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178892-67-5, 473257-14-6 | |
| Record name | 2,3-Difluoro-1-propoxy-4-(4′-propyl[1,1′-bicyclohexyl]-4-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1178892-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-difluoro-1-propoxy-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-Benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-1-propoxy-4-(4′-propyl[1,1′-bicyclohexyl]-4-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluor-1-propoxy-4-[trans-4-(trans-4-propylcyclohexyl)- cyclohexyl]-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.590 | |
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Preparation Methods
Starting Materials and Intermediates
- 2,3-Difluorophenol or 2,3-difluorobenzene derivatives serve as the aromatic core.
- 1-Bromopropane or propyl halides for propoxy group introduction.
- (trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl intermediates , often synthesized separately via cyclohexyl ring formation and stereoselective alkylation.
Propoxy Group Introduction
The propoxy substituent at the 1-position is typically installed by:
Williamson Ether Synthesis : Reacting 2,3-difluorophenol with 1-bromopropane under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (~80°C) to form 2,3-difluoro-1-propoxybenzene intermediates.
Alternative Method : Nucleophilic aromatic substitution on 2,3-difluorobenzene derivatives with propoxide ions generated in situ.
Attachment of the Bicyclohexyl Substituent
The bulky bicyclohexyl group is introduced at the 4-position of the benzene ring by:
Friedel-Crafts Alkylation : Using trans,trans-4'-propyl[1,1'-bicyclohexyl]-4-yl halides or alcohols with Lewis acid catalysts (e.g., aluminum chloride) to alkylate the aromatic ring selectively at the para position relative to the propoxy group.
Cross-Coupling Reactions : Employing Suzuki-Miyaura or Negishi coupling between a halogenated benzene intermediate (e.g., 4-bromo-2,3-difluoro-1-propoxybenzene) and a bicyclohexyl boronic acid or organozinc reagent under palladium catalysis.
Purification
Purification is achieved through:
- Column Chromatography using silica gel with solvent gradients (e.g., ethyl acetate/petroleum ether).
- Recrystallization from appropriate solvents to enhance stereochemical purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|
| Propoxy group introduction | 2,3-Difluorophenol + 1-bromopropane + K2CO3 in DMF | 80°C | Williamson ether synthesis, base-mediated |
| Bicyclohexyl substitution | trans,trans-4'-propylbicyclohexyl halide + AlCl3 or Pd catalyst | 25-100°C (depending on method) | Friedel-Crafts or Pd-catalyzed coupling |
| Purification | Silica gel chromatography, recrystallization | Ambient | Solvent system optimized for yield |
Research Findings on Preparation
Stereochemical Control : The trans,trans configuration of the bicyclohexyl substituent is critical for the compound's properties and is preserved by mild reaction conditions during coupling or alkylation to avoid isomerization.
Fluorine Substitution Effects : The presence of fluorine atoms at the 2 and 3 positions influences the reactivity of the aromatic ring, often requiring careful control of electrophilic substitution steps to avoid side reactions.
Yield Optimization : Use of palladium-catalyzed cross-coupling reactions has shown improved yields and selectivity compared to classical Friedel-Crafts alkylation, which may suffer from polyalkylation or rearrangement side products.
Scalability : Continuous flow synthesis methods have been explored to scale up the synthesis efficiently while maintaining product purity and stereochemistry.
Comparative Table of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Purity Achieved (%) |
|---|---|---|---|---|
| Williamson Ether Synthesis | Simple, high selectivity for propoxy group | Requires dry, aprotic solvent | 75-85 | >98 |
| Friedel-Crafts Alkylation | Direct alkylation, straightforward | Possible polyalkylation, harsh conditions | 60-70 | 90-95 |
| Pd-Catalyzed Cross-Coupling | High selectivity, milder conditions | Requires expensive catalysts | 80-90 | >98 |
| Continuous Flow Synthesis | Scalable, reproducible | Requires specialized equipment | 85-90 | >98 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or carboxylic acids.
Reduction: : Reduction processes, using agents like lithium aluminum hydride, can convert certain functional groups into more reduced forms, such as converting ketones to alcohols.
Substitution: : This compound readily participates in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of activating groups like the propoxy and bicyclohexyl groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an aqueous medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Ferric chloride as a catalyst for chlorination reactions.
Major Products
Oxidation: : Formation of fluoroquinones.
Reduction: : Alcohol derivatives.
Substitution: : Formation of fluoroalkylbenzenes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in designing molecules with specific electronic and steric properties.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules. Its unique structure allows for the study of fluorinated compounds in biochemical pathways and drug design.
Medicine
Medically, it is explored for its potential as a pharmacophore in drug discovery. The presence of fluorine atoms enhances its bioavailability and metabolic stability, making it a candidate for developing new therapeutic agents.
Industry
In the industry, especially in materials science, it is used in the development of high-performance materials. Its structural rigidity and functional groups contribute to the mechanical and thermal properties of polymers and composites.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, primarily through its aromatic and fluorinated groups. The propoxy and bicyclohexyl moieties contribute to its binding affinity and specificity. The exact mechanisms can vary based on the application, but typically involve hydrogen bonding, π-π stacking, and van der Waals interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Aromatic Core
(a) Methoxy vs. Propoxy Derivatives
- Benzene, 2,3-difluoro-1-methoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]- (CAS 431947-34-1): Molecular Formula: C22H30F2O Boiling Point: Predicted >450°C . Hazard Profile: Low acute toxicity (oral LD50 >2,000 mg/kg), non-irritating to skin/eyes, and negative mutagenicity .
Target Compound (Propoxy Derivative) :
- Molecular Formula : C24H34F2O
- Key Difference : The propoxy group increases molecular weight (Δ~28 g/mol vs. methoxy) and likely enhances hydrophobicity, affecting solubility and mesophase behavior.
(b) Methyl vs. Propoxy Derivatives
Benzene, 2,3-difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]- (CAS 174350-06-2):
Target Compound :
- Predicted Properties : The propoxy group may reduce melting point compared to the methyl analog due to increased conformational flexibility.
Bicyclohexyl Backbone Modifications
(a) Ethyl vs. Propyl Substituents
- 4-(4’-Ethyl-[1,1’-bicyclohexyl]-4-yl)-1,2-difluorobenzene (CAS 118164-50-4):
(b) Biphenyl vs. Bicyclohexyl Systems
- [trans,trans]-4''-(4''-Propylbicyclohexyl-4-yl)-3,4-difluorobiphenyl (CAS 119990-81-7): Structure: Biphenyl core instead of benzene, with similar fluorination. Applications: Used in high-performance liquid crystals for display technology .
Biological Activity
Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]- (commonly referred to as Compound A) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A has the molecular formula CHFO and features a difluorinated benzene ring with a propoxy group and a bicyclohexyl substituent. Its structural characteristics are critical for its biological interactions.
Pharmacological Activities
1. Anticancer Activity
Research indicates that fluorinated compounds often exhibit enhanced anticancer properties due to their ability to interact with cellular targets more effectively than their non-fluorinated counterparts. For instance, studies have shown that similar difluorinated compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The presence of fluorine enhances lipophilicity and bioavailability, which may contribute to increased potency against cancer cells .
2. Anti-inflammatory Effects
Fluorinated compounds have also been studied for their anti-inflammatory properties. In vitro studies suggest that compounds similar to Compound A can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in inflammatory diseases .
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of Compound A indicate that it may possess efficacy against certain bacterial strains. The incorporation of fluorine into aromatic systems has been associated with improved interactions with microbial enzymes, potentially leading to enhanced antibacterial effects .
The biological activity of Compound A is likely mediated through several mechanisms:
- Interaction with Enzymatic Targets : The difluorinated moiety may enhance binding affinity to specific enzymes involved in cancer progression or inflammation.
- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and leading to cell death .
- Modulation of Signaling Pathways : By influencing signaling pathways related to cell survival and apoptosis, Compound A could alter cellular responses in cancerous or inflamed tissues .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer effects of structurally similar difluorinated compounds, researchers found that these compounds exhibited IC values in the low micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells). The study highlighted that the presence of fluorine significantly increased cytotoxicity compared to non-fluorinated analogs .
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties of fluorinated benzene derivatives demonstrated that these compounds could reduce TNF-alpha levels in vitro by up to 70% in lipopolysaccharide-stimulated macrophages. This suggests a promising avenue for treating inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing this fluorinated bicyclohexyl benzene derivative?
Answer:
The synthesis of this compound involves multi-step regioselective functionalization of the bicyclohexyl core and fluorinated benzene ring. Key steps include:
Core Preparation : Trans,trans-4'-propyl[1,1'-bicyclohexyl]-4-yl intermediates are synthesized via catalytic hydrogenation of biphenyl precursors, followed by stereoselective alkylation (e.g., propyl group introduction) using Grignard reagents or palladium-catalyzed cross-coupling .
Fluorination : Electrophilic fluorination (e.g., using Selectfluor®) at the 2,3-positions of the benzene ring under anhydrous conditions to avoid side reactions .
Propoxy Group Introduction : Nucleophilic substitution (SN2) of a hydroxyl group with 1-bromopropane in the presence of a base (e.g., K₂CO₃) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >98% purity.
Q. Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
A combination of chromatographic and spectroscopic methods is essential:
Q. Advanced: How can researchers reconcile conflicting toxicity data in structurally analogous compounds?
Answer:
Discrepancies in toxicity profiles (e.g., LD₅₀ >2,000 mg/kg in vs. similar derivatives) arise from substituent effects:
- Methoxy vs. Propoxy Groups : Propoxy derivatives (current compound) exhibit lower acute toxicity due to reduced bioavailability compared to methoxy analogs ( vs. 6).
- Fluorine Position : 2,3-Difluoro substitution minimizes metabolic activation (vs. 3,4-difluoro isomers), reducing mutagenic potential (chromosomal aberration tests: negative).
Methodological Approach : - Conduct comparative QSAR studies to correlate substituent electronegativity/logP with toxicity.
- Validate using in vitro hepatocyte assays ().
Q. Advanced: What metabolic pathways are predicted for this compound, and how do they influence toxicity?
Answer:
Based on in vitro microsomal studies ():
- Use LC-HRMS to track metabolites in rat serum/urine.
- Prioritize testing for developmental toxicity in zebrafish models.
Q. Advanced: How can environmental persistence and bioaccumulation risks be assessed?
Answer:
Key parameters from and :
- Perform sediment/water partitioning studies (logKₒw = 4.2 predicted).
- Use algae (Pseudokirchneriella subcapitata) chronic toxicity tests.
Q. Advanced: What strategies optimize thermal stability for high-temperature applications (e.g., liquid crystals)?
Answer:
Thermogravimetric analysis (TGA) of analogous compounds ():
| Modification | Effect on Decomposition Temp. (°C) |
|---|---|
| Trans,trans stereochemistry | Increases stability by 20–30°C vs. cis isomers |
| Fluorine substitution | Enhances resistance to oxidative degradation |
| Experimental Design : |
- Synthesize derivatives with varying alkyl chain lengths (propyl vs. pentyl).
- Characterize phase behavior via differential scanning calorimetry (DSC).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
